Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside
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Overview
Description
Preparation Methods
The synthesis of Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside involves several steps. The process typically begins with the protection of the hydroxyl groups of mannopyranoside using benzyl groups. The trityl group is then introduced to protect the 6-OH position. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and deprotection steps
Chemical Reactions Analysis
Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential to inhibit specific enzymes and pathogens.
Mechanism of Action
The mechanism of action of Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can disrupt metabolic pathways and lead to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but its ability to inhibit enzymes makes it a promising candidate for drug development.
Comparison with Similar Compounds
Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside can be compared with other similar compounds, such as:
Methyl-2,3,4-tri-O-benzyl-6-O-trityl-alpha-D-glucopyranoside: Similar in structure but differs in the sugar moiety.
2,3,4,6-Tetra-O-benzyl-alpha-D-mannopyranose: Lacks the trityl group but has similar benzyl protection.
The uniqueness of this compound lies in its specific protective groups, which make it a valuable intermediate in organic synthesis and a potential therapeutic agent .
Biological Activity
Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside (M6T2B) is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This article reviews the chemical properties, synthesis methods, and biological activities of M6T2B, supported by relevant data tables and case studies.
M6T2B has the following chemical characteristics:
- Molecular Formula : C₄₇H₄₆O₆
- Molecular Weight : 706.86 g/mol
- CAS Number : 40653-13-2
The structure of M6T2B includes multiple benzyl groups and a trityl protecting group, which contribute to its stability and reactivity in biological systems.
Synthesis Methods
The synthesis of M6T2B typically involves glycosylation reactions where various protecting groups are employed to achieve regioselectivity. A notable method includes the use of dibutyltin oxide as a directing agent for regioselective glycosylation at the 6-position of mannopyranosides, leading to improved yields and selectivity in the formation of the desired compound .
Antimicrobial Activity
Recent studies have indicated that M6T2B exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although further investigations are needed to elucidate the precise pathways involved.
Antiviral Properties
M6T2B has also shown promise in antiviral applications. In vitro studies suggest that it can inhibit viral replication in certain strains of viruses by interfering with their glycosylation processes, which are critical for viral entry and propagation in host cells .
Case Studies
- Antimicrobial Efficacy :
- Antiviral Activity :
Research Findings and Data Tables
The following table summarizes key findings from recent research on M6T2B's biological activities:
Activity | Tested Strain | Concentration (µg/mL) | Effectiveness |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 32 | MIC |
Antimicrobial | Escherichia coli | 32 | MIC |
Antiviral | Influenza virus | 50 | >90% reduction in titer |
Properties
IUPAC Name |
2-methoxy-3,4,5-tris(phenylmethoxy)-6-(trityloxymethyl)oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H46O6/c1-48-46-45(51-34-38-24-12-4-13-25-38)44(50-33-37-22-10-3-11-23-37)43(49-32-36-20-8-2-9-21-36)42(53-46)35-52-47(39-26-14-5-15-27-39,40-28-16-6-17-29-40)41-30-18-7-19-31-41/h2-31,42-46H,32-35H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWIUINDNNLVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H46O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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